(1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride
Overview
Description
(1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 and a molecular weight of 263.21 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride typically involves the reaction of 1-benzyl-3-methylazetidine with methanamine in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of (1-Benzyl-3-methylazetidin-3-yl)methanamine, which can be further utilized in different chemical processes .
Scientific Research Applications
(1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride include:
- (1-Benzylazetidin-3-yl)methanamine dihydrochloride
- 1-(1-Methylazetidin-3-yl)methanamine dihydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique chemical structure, which imparts specific reactivity and properties. This makes it particularly useful in certain chemical syntheses and research applications where other compounds may not be as effective .
Properties
IUPAC Name |
(1-benzyl-3-methylazetidin-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-12(8-13)9-14(10-12)7-11-5-3-2-4-6-11;;/h2-6H,7-10,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPFDOONIBPGNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)CC2=CC=CC=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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